molecular formula C21H16F4N2O3S B2545040 5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide CAS No. 451480-22-1

5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No. B2545040
CAS RN: 451480-22-1
M. Wt: 452.42
InChI Key: RVUNENQVMRBCOA-UHFFFAOYSA-N
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Description

The compound “5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceuticals and biologically active compounds . The trifluoromethyl group is often used in drug design because it can enhance the biological activity and metabolic stability of compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzamides can undergo various reactions, such as hydrolysis to form benzoic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .

Scientific Research Applications

Synthesis and Chemical Properties

Aryl carboxamides, similar in structure to the compound , serve as crucial intermediates in the synthesis of biologically active molecules and materials with unique properties. For instance, the synthesis of mono- and difluoronaphthoic acids highlights the importance of aryl carboxamides in obtaining fluorinated compounds, which are less explored but have potential in various fields due to their unique reactivity and properties (Tagat et al., 2002). Furthermore, the development of novel insecticides such as flubendiamide showcases the application of aryl carboxamides in creating compounds with high activity against specific pests, indicating a potential route for pest management solutions (Tohnishi et al., 2005).

Biological Activity and Applications

Compounds structurally related to 5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide have been explored for their biological activities, including antimicrobial and antitumor effects. For instance, synthetic benzamide derivatives, such as MS-27-275, have been shown to exhibit significant antitumor activity through histone deacetylase inhibition, suggesting potential therapeutic applications in cancer treatment (Saito et al., 1999). Additionally, the study of fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) demonstrates the antimicrobial potential of fluorinated compounds, hinting at the role of fluorine in enhancing biological activity (Carmellino et al., 1994).

Material Science and Engineering

In the field of materials science, the incorporation of fluorinated aromatic compounds into polymers has been investigated to improve the properties of materials, such as their solubility, thermal stability, and mechanical strength. Research on novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers indicates the potential of such compounds in enhancing water flux and dye rejection capabilities, which is crucial for the treatment of dye solutions and water purification (Liu et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F4N2O3S/c22-18-11-10-15(31(29,30)26-13-14-6-2-1-3-7-14)12-16(18)20(28)27-19-9-5-4-8-17(19)21(23,24)25/h1-12,26H,13H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUNENQVMRBCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide

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